molecular formula C11H13IN2O2 B14903626 n-(5-Iodopyridin-2-yl)tetrahydro-2h-pyran-4-carboxamide

n-(5-Iodopyridin-2-yl)tetrahydro-2h-pyran-4-carboxamide

Cat. No.: B14903626
M. Wt: 332.14 g/mol
InChI Key: SEJXHEDRJMSFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and a tetrahydropyran ring fused to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

    Iodination of Pyridine: The starting material, pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.

    Formation of Tetrahydropyran Ring: The iodinated pyridine is then reacted with a suitable diol under acidic conditions to form the tetrahydropyran ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-Chloropyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-Fluoropyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom is larger and more polarizable compared to other halogens, which can enhance its interactions with biological targets and improve its efficacy in medicinal applications.

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

N-(5-iodopyridin-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C11H13IN2O2/c12-9-1-2-10(13-7-9)14-11(15)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2,(H,13,14,15)

InChI Key

SEJXHEDRJMSFHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)NC2=NC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.